Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound characterized by the presence of both an oxazole and a pyridine ring, making it part of the oxazole family. The molecular formula of this compound is C11H10N2O3, and it has a molecular weight of approximately 218.21 g/mol. The structure features an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the oxazole ring, contributing to its solubility and reactivity in various chemical environments. This compound is often studied for its potential applications in medicinal chemistry due to its unique structural characteristics.
These reactions highlight the versatility of ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate in synthetic organic chemistry.
Research indicates that ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate exhibits various biological activities. It has been investigated for:
These biological activities are linked to its structural features, which allow interaction with various biological targets.
The synthesis of ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate typically involves several steps:
Alternative methods may include one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate has several applications:
Interaction studies involving ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate have focused on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to elucidate these interactions. Findings suggest that the compound may modulate pathways associated with inflammation and cancer progression through specific receptor interactions.
Several compounds share structural similarities with ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester | C11H10N2O3 | Different position of the pyridine substituent |
| 5-Pyridin-2-yl-thiazole-2-carboxylic acid ethyl ester | C11H10N2O3 | Contains a thiazole ring instead of oxazole |
| Ethyl 5-(pyridin-3-yl)-1H-[1,2,4]triazole-3-carboxylate | C11H10N4O3 | Incorporates a triazole ring enhancing biological activity |
| Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | C11H10N4O3 | Features a pyrazole ring, differing biological profiles |
The uniqueness of ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate lies in its specific substitution pattern and the presence of both oxazole and pyridine rings, which enhance its stability and biological activity compared to other similar compounds. This combination provides distinct interaction capabilities with biological targets, making it a valuable candidate in medicinal chemistry research.
Oxazoles, five-membered heterocycles containing one oxygen and one nitrogen atom, have been integral to organic chemistry since their discovery in the late 19th century. The Robinson–Gabriel synthesis, developed in 1910, established the first reliable method for oxazole formation through dehydration of 2-acylaminoketones. This reaction laid the groundwork for diverse oxazole derivatives, including alkyl-, aryl-, and carboxylate-substituted variants.
A significant milestone emerged with the Fischer oxazole synthesis, which utilized cyanohydrins and aldehydes to construct the oxazole core. These methods enabled the systematic exploration of oxazole’s electronic properties, such as its weak basicity (pK~a~ ≈ 0.8 for the conjugate acid) and aromatic character. By the mid-20th century, oxazoles gained prominence as precursors for pyridine synthesis via Diels–Alder reactions with electrophilic alkenes. For example, alkoxy-substituted oxazoles served as intermediates in synthesizing pyridoxyl systems akin to vitamin B6.
The introduction of carboxylate-functionalized oxazoles, such as ethyl oxazole-2-carboxylate derivatives, marked a pivotal shift toward applications in medicinal chemistry. These compounds combined the oxazole’s stability with the carboxylate group’s versatility for further functionalization. The synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate exemplifies this trend, merging oxazole’s synthetic adaptability with pyridine’s pharmacological relevance.
Pyridine-oxazole hybrids represent a strategic fusion of two nitrogen-containing heterocycles, each contributing distinct bioactivity profiles. Pyridine, a six-membered aromatic ring with one nitrogen atom, enhances water solubility and binding affinity to biological targets due to its polarizable π-system. When integrated with oxazole’s metabolic stability and rigid planar structure, the resulting hybrids exhibit improved pharmacokinetic properties and target selectivity.
Recent studies highlight pyridine-oxazole derivatives as potent antimicrobial agents. For instance, 2-phenyloxazolo[4,5-b]pyridine analogs demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) of 1.56–3.12 μg/mL, outperforming ampicillin (6.25–12.5 μg/mL). The ethyl carboxylate moiety in Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate further augments these properties by enabling ester hydrolysis to carboxylic acids, a common prodrug strategy.
The structural modularity of these hybrids allows systematic optimization. For example, substituting the pyridine ring with electron-withdrawing groups (e.g., chloro, nitro) enhances electrophilic reactivity, while alkyl chains improve lipophilicity. Computational studies on Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate derivatives reveal favorable LogP values (≈2.3) and topological polar surface areas (≈65 Ų), indicating balanced permeability and solubility.
| Novel Catalytic Strategies | |||||
|---|---|---|---|---|---|
| Method | Catalyst/Conditions | Substrate Scope | Yield (%) | Temperature | Reference |
| Pd-Mediated Suzuki Coupling | Pd catalyst, Aryl boronic acids, MW | Halogenated oxazoles, Various boronic acids | 65-95 | MW, 120-150°C | [11] [12] |
| Pd-Catalyzed Sequential C-N/C-O Formation | Pd(II), sp2 C-H activation | Amides, Ketones, Broad tolerance | 70-90 | 80-120°C | [13] |
| Pd-Catalyzed Cross-Coupling with Alkynes | Pd catalyst, Terminal alkynes | Trifloyloxazoles, Alkyne derivatives | 60-85 | Reflux, 80-100°C | [12] |
| Cu-Catalyzed [3+2] Cycloaddition | CuBr, Alkenes, Azides, Aerobic oxidation | Terminal alkenes, Aromatic azides | 55-80 | RT-60°C | [14] |
| Cu-Catalyzed Tandem Synthesis | CuBr, Ethyl isocyanoacetate, O2 | Aldehydes, Isocyanoacetates | 31-83 | 40-80°C | [44] |
| Cu(II)-Catalyzed Oxidative Cyclization | CuBr2, K2S2O8, TBAB, RT | Enamides, Various substitutions | 65-92 | RT | [46] |
| Green Chemistry Innovations | |||||
|---|---|---|---|---|---|
| Method | Green Features | Reaction Time | Yield (%) | Energy Efficiency | Reference |
| Microwave-Assisted van Leusen | MW irradiation, Reduced time | 8-15 min | 75-93 | High | [23] [42] |
| Microwave-Assisted Erlenmeyer Synthesis | MW, Solid support, No solvent | 4-6 min | 80-97 | Very High | [47] |
| Microwave-Assisted Cyclization | MW, High efficiency, Clean reaction | 5-30 min | 70-90 | High | [15] |
| Solvent-Free Ball Milling | No solvent, Mechanical energy | 30-120 min | 60-85 | Medium | [24] [35] |
| Mechanochemical Synthesis | Ball milling, Catalyst-free | 15-60 min | 70-90 | High | [37] [38] |
| Flow Chemistry Synthesis | Continuous flow, Reduced waste | 10-30 min residence | 85-95 | High | [40] |
| Ionic Liquid Medium | Recyclable ionic liquids | 2-6 h | 80-95 | Medium | [74-81] |
| Deep Eutectic Solvents | Biodegradable solvents | 1-4 h | 75-88 | Medium |
The formation of acylpyridinium intermediates represents a critical mechanistic step in the synthesis of ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate and related oxazole derivatives. Computational studies have revealed detailed insights into the pathways governing these reactive intermediates [1] [2] [3].
The acylpyridinium intermediate formation proceeds through a nucleophilic substitution mechanism involving pyridine attack on activated carboxylic acid derivatives. Density functional theory calculations using the M06-2X functional with 6-311++G(d,p) basis set have determined that the nucleophilic attack of pyridine on acetyl chloride exhibits an activation barrier of 13.8 kilocalories per mole in dichloromethane [3]. This reaction pathway involves the formation of a carbon-nitrogen bond concurrent with the cleavage of the carbon-chlorine bond.
The transition state structure for pyridine nucleophilic attack shows characteristic geometric parameters. The carbon-nitrogen bond distance decreases from 2.81 angstroms in the reactant complex to 1.94 angstroms at the transition state, ultimately reaching 1.51 angstroms in the product complex [3]. Simultaneously, the carbon-chlorine bond elongates from 1.82 angstroms in the starting material to 1.96 angstroms at the transition state.
Intrinsic bond orbital analysis reveals that the nucleophilic substitution proceeds through a concerted transformation. One pyridine lone pair orbital transforms into a chloride-carbon sigma bond, while the existing carbon-chlorine sigma bond breaks and converts into a lone pair on the chloride ion [3]. The reaction is initiated by electron migration from the electron-rich highest occupied molecular orbital of pyridine to the lowest unoccupied molecular orbital of the electrophile.
The energy gap between the pi-star carbon-oxygen and sigma-star carbon-chlorine molecular orbitals in acetyl chloride is relatively small at 1.3 electron volts, facilitating sufficient mixing of these orbitals upon pyridine approach [3]. This orbital mixing is crucial for the formation of the acylpyridinium intermediate.
Recent developments have introduced triflylpyridinium reagents as effective activating agents for carboxylic acids [4] [5]. The triflylpyridinium-mediated pathway involves the initial formation of a trifluorosulfonyl mixed anhydride, followed by nucleophilic attack by dimethylaminopyridine to generate the acylpyridinium salt [5]. This method offers advantages in terms of reagent stability and reaction efficiency compared to traditional acid chloride chemistry.
The conversion of carboxylic acids to acylpyridinium intermediates using triflylpyridinium reagents represents a significant advancement in synthetic methodology [6] [7]. Theoretical studies indicate that the reduction of acylpyridinium intermediates requires lower activation free energy compared to the corresponding product aldehydes, making this approach kinetically favorable [6].
The trapping of acylpyridinium intermediates by isocyanoacetate derivatives constitutes a fundamental mechanistic pathway for oxazole formation. This process involves multiple steps including nucleophilic addition, cyclization, and dehydration to yield the final oxazole product [8] [9] [10].
The mechanism of isocyanide trapping proceeds through an ionic pathway where the deprotonated alkyl isocyanoacetate attacks the electrophilic acylpyridinium intermediate [5]. This nucleophilic addition generates a zwitterionic intermediate that subsequently undergoes intramolecular cyclization to form the oxazole ring system.
Copper-catalyzed methodologies have been developed to facilitate the isocyanide trapping process. Copper bromide catalysis with molecular oxygen as the oxidant enables a tandem cycloaddition-dehydroaromatization mechanism [11]. The process involves copper complexation that facilitates nucleophilic attack on the isocyano enone substrate, generating an enolate intermediate that cyclizes onto the isocyanide functionality [12].
The kinetics of isocyanide trapping reactions depend significantly on the electronic properties of both the acylpyridinium electrophile and the isocyanoacetate nucleophile. Mechanistic studies suggest that copper complexation enhances the reactivity of the isocyanide carbon, making it more susceptible to nucleophilic attack [12]. The resulting enolate intermediate undergoes rapid cyclization to form the oxazole ring through a five-membered ring closure.
The chemoselective fragmentation of cyclohexanone intermediates has been identified as a key mechanistic feature in double isocyanide cyclization processes [9]. This fragmentation enables the formation of both the carbon-carbon tether and the distinct heterocyclic rings in multi-heterocycle systems.
The electronic nature of substituents on both the acylpyridinium intermediate and the isocyanoacetate significantly influences the reaction efficiency. Electron-withdrawing groups on the acylpyridinium component enhance electrophilicity, facilitating nucleophilic attack by the isocyanoacetate [4]. Conversely, electron-donating substituents on the isocyanoacetate increase nucleophilicity, promoting the initial addition step.
Studies on tosylmethyl isocyanide reactivity demonstrate that steric factors also play important roles in determining reaction outcomes [5]. While reactions with tosylmethyl isocyanide proceed more slowly than those with ethyl isocyanoacetate, they still furnish the corresponding oxazoles in good to moderate yields under optimized conditions.
Computational chemistry has provided detailed insights into the transition state structures and energetics governing oxazole formation reactions. Density functional theory calculations have been instrumental in elucidating reaction pathways and predicting reactivity patterns [13] [14] [15].
Multiple density functional theory methods have been employed to investigate oxazole formation mechanisms. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has proven particularly effective for studying both ground state geometries and transition state structures [13] [16]. Time-dependent density functional theory calculations have been used to investigate excited state properties and photochemical reactivity patterns.
Computational studies of oxazole photo-oxidation by singlet oxygen reveal a [4+2]-cycloaddition mechanism with an activation barrier of 57 kilojoules per mole [13]. The reaction proceeds through the formation of a bicyclic endoperoxide intermediate that subsequently undergoes ring-opening to form imino-anhydride products. The rate-determining step involves the conversion of the primary endoperoxide (P1) to a biradical intermediate (P4) with an activation energy of 80 kilojoules per mole [17].
Detailed transition state optimizations have revealed characteristic geometric parameters for oxazole formation reactions. In nucleophilic aromatic substitution reactions of polyhalogenated heterocycles, activation energies of 28.45 and 35.07 kilocalories per mole have been calculated for competing reaction pathways [18]. These calculations demonstrate the utility of quantum mechanical methods for predicting regioselectivity in complex heterocyclic systems.
The optimization of transition state structures for ethene and acetylene addition to oxazole has been performed using various computational methods including ab initio, density functional theory, and semiempirical approaches [19]. These studies have established benchmark data for inverse Diels-Alder reactions involving electron-deficient oxazole systems.
Frontier molecular orbital theory provides valuable insights into oxazole reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels serve as indicators of molecular excitability and chemical reactivity [13]. The energy gap between these frontier orbitals correlates inversely with molecular reactivity, providing a useful predictive tool for reaction design.
Natural bond orbital analysis has been employed to understand electronic changes during transition state formation [20]. These calculations reveal the nature of bonding interactions and charge transfer processes that occur during oxazole ring formation. The interaction energies between lone pair electrons and antibonding orbitals provide quantitative measures of orbital overlap and bonding strength.
Computational studies have generated comprehensive thermodynamic and kinetic data for oxazole formation reactions. Activation energies, reaction enthalpies, and rate constants have been calculated for various reaction pathways [17] [21]. These parameters enable the prediction of reaction feasibility and the optimization of synthetic conditions.
The pseudo-first-order reaction rate constant for oxazole photo-oxidation has been calculated as 9.4 × 10⁵ per molar per second at 300 Kelvin [17]. This value demonstrates good agreement with experimental observations, validating the computational methodology. Temperature-dependent rate expressions have been developed using transition state theory, enabling the prediction of reaction rates across different temperature ranges.